1-butyl-1H-pyrazole-5-carboxylic acid

Description

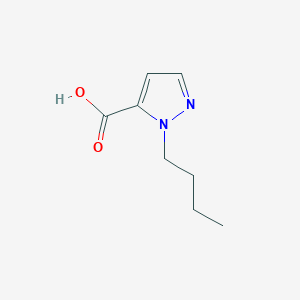

Structure

3D Structure

Properties

IUPAC Name |

2-butylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-6-10-7(8(11)12)4-5-9-10/h4-5H,2-3,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCNIDIHJOJQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Butyl 1h Pyrazole 5 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to 1-Butyl-1H-pyrazole-5-carboxylic Acid

The direct construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the pyrazole (B372694) ring from acyclic precursors or the introduction of the carboxyl group onto a pre-formed pyrazole intermediate.

Cyclization Reactions Utilizing Pyrazole Precursors

The condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent is a cornerstone of pyrazole synthesis. nih.govmdpi.com For the synthesis of this compound, a key precursor would be an N-butylhydrazine which reacts with a β-keto ester or a related species containing the desired carboxylic acid or ester functionality.

A common approach involves the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines. google.com For instance, the reaction of the enolate of a 2,4-diketocarboxylic ester with an N-butylhydrazinium salt in the presence of a solvent and water can yield 1-butyl-pyrazole-5-carboxylic esters. google.com This method is noted for its economic viability and the limited formation of undesirable isomers. google.com Subsequent hydrolysis of the resulting ester provides the target carboxylic acid.

Another versatile method is the 1,3-dipolar cycloaddition of a diazo compound, such as ethyl diazoacetate, with an appropriately substituted alkyne. nih.govmdpi.com This approach offers a high degree of regioselectivity in many cases. nih.gov

| Precursors | Reagents/Conditions | Product | Reference |

| 2,4-diketocarboxylic ester enolate, N-butylhydrazinium salt | Solvent, water | 1-Butyl-pyrazole-5-carboxylic ester | google.com |

| Ethyl diazoacetate, α-methylene carbonyl compounds | DBU, acetonitrile | Pyrazole-5-carboxylates | nih.govmdpi.com |

Carboxylation Strategies for Pyrazole Intermediates

An alternative strategy involves the introduction of a carboxyl group onto a pre-existing 1-butyl-1H-pyrazole ring. This can be achieved through several carboxylation methods. One such method is the reaction with oxalyl chloride, which can carboxylate 1-alkylpyrazoles. nih.gov The reaction proceeds through the formation of a pyrazole-containing derivative of oxalic acid chloride, which then converts to a carboxylic acid chloride with the release of carbon monoxide. nih.gov Subsequent hydrolysis yields the desired carboxylic acid. nih.gov

Other methods for introducing carboxylic groups into pyrazole rings include the oxidation of alkyl or formyl groups, the substitution of halogens via organolithium intermediates, and the hydrolysis of trichloromethyl derivatives. nih.govresearchgate.net

| Pyrazole Intermediate | Carboxylation Method | Reagents | Reference |

| 1-Butyl-1H-pyrazole | Reaction with oxalyl chloride | Oxalyl chloride, then water | nih.gov |

| 1-Butyl-5-methyl-1H-pyrazole | Oxidation | Oxidizing agent (e.g., KMnO4) | nih.govresearchgate.net |

| 1-Butyl-5-bromo-1H-pyrazole | Halogen-metal exchange and carboxylation | n-BuLi, then CO2 | nih.govresearchgate.net |

Diversification and Functionalization Strategies for this compound Derivatives

Once this compound is obtained, its structural diversity can be expanded through various functionalization reactions targeting the carboxylic acid moiety, the pyrazole nitrogen, and the pyrazole ring itself.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for derivatization, most commonly through esterification and amidation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com For example, refluxing the carboxylic acid with an alcohol like ethanol (B145695) and a catalytic amount of sulfuric acid will yield the corresponding ethyl ester. nih.gov

Amidation involves the coupling of the carboxylic acid with an amine. This reaction is often facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). tandfonline.comtandfonline.combohrium.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. tandfonline.comtandfonline.combohrium.comresearchgate.netciac.jl.cn A series of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized using this approach. researchgate.net

| Reaction Type | Reagents | Product | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄) | 1-Butyl-1H-pyrazole-5-carboxylate ester | masterorganicchemistry.comnih.gov |

| Amidation | 1. SOCl₂ 2. Amine | 1-Butyl-1H-pyrazole-5-carboxamide | tandfonline.comtandfonline.combohrium.com |

N-Alkylation and N-Arylation on the Pyrazole Nitrogen

While the target molecule already possesses an N-butyl group, the principles of N-alkylation and N-arylation are central to the synthesis of a wide array of pyrazole analogues. These reactions are typically performed on NH-pyrazoles.

N-alkylation can be carried out under basic conditions, where a base deprotonates the pyrazole nitrogen, followed by the addition of an alkyl halide. semanticscholar.org Alternative methods include the Mitsunobu reaction and transition metal-catalyzed processes. semanticscholar.org A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide N-alkyl pyrazoles in moderate to good yields. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, these reactions can lead to a mixture of regioisomers, with steric effects often controlling the major product. mdpi.com

N-arylation can be achieved through methods like the Ullmann condensation, which involves reacting the pyrazole with an aryl halide in the presence of a copper catalyst and a base.

| Reaction Type | Reagents/Conditions | Key Features | Reference |

| N-Alkylation | Alkyl halide, Base | Standard method, can produce regioisomers | semanticscholar.org |

| N-Alkylation | Trichloroacetimidate, Brønsted acid catalyst | Alternative to strong base methods | semanticscholar.orgmdpi.com |

| N-Arylation | Aryl halide, Copper catalyst, Base (Ullmann) | Forms N-aryl pyrazoles |

Regioselective Substitutions on the Pyrazole Ring

Introducing substituents at specific positions on the pyrazole ring is a powerful tool for modulating the properties of the final compound.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be directed to specific positions on the pyrazole ring, influenced by the existing substituents. For instance, the carboxylation of bis(pyrazol-1-yl)alkanes with oxalyl chloride has been studied, demonstrating the introduction of carboxylic groups onto the pyrazole ring. nih.gov

Furthermore, regioselective synthesis of substituted pyrazoles can be achieved through cycloaddition reactions. For example, the 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de

| Reaction Type | Reagents | Position of Substitution | Reference |

| Carboxylation | Oxalyl chloride | C4 position | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds, Bromovinyl acetals | C3 and C5 positions | thieme.de |

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance safety and efficiency. researchgate.net Traditional methods for synthesizing pyrazole carboxylic acids often involve harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generate significant waste. researchgate.nettandfonline.com Green chemistry offers alternatives that address these drawbacks through various innovative techniques.

Key green methodologies for synthesizing pyrazole analogues include:

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is a cornerstone of green synthesis, as it eliminates solvent-related waste, toxicity, and purification challenges. tandfonline.com For instance, a green, environment-friendly method for synthesizing a series of pyrazole derivatives involves a reaction under solvent-free conditions at room temperature in the presence of tetrabutylammonium (B224687) bromide, an organic ionic salt. tandfonline.com This method offers good yields (75-86%) and allows for the recovery and reuse of the catalyst. tandfonline.com

Use of Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options like water or glycerol-water mixtures. researchgate.netnih.gov Water is particularly advantageous due to its non-toxicity, non-flammability, and availability. researchgate.net An improved process for preparing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the drug Darolutamide, utilizes water as an eco-friendly solvent, which simplifies product isolation and reduces production costs. tdcommons.org

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity. nih.govnih.gov Microwave irradiation has been successfully used for the synthesis of new heterocyclic derivatives bearing a pyrazole moiety, offering cleaner conditions and higher yields compared to conventional heating methods. nih.gov Similarly, ultrasonication, sometimes in the presence of a recoverable magnetic nanocatalyst, provides an efficient route for synthesizing pyrano[2,3-c]pyrazole derivatives in water. researchgate.net

Catalyst-Free and Heterogeneous Catalysis: The development of catalyst-free reactions simplifies processes and avoids contamination of the final product with toxic metal catalysts. mdpi.com Where catalysts are needed, the use of heterogeneous catalysts is preferred as they can be easily separated from the reaction mixture and reused. researchgate.net One-pot syntheses using heterogeneous nickel-based catalysts have been demonstrated for the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.net This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. researchgate.net The synthesis of pyrazolo[3,4-b]quinolinones, for example, has been achieved through a multi-component reaction using the bioproduct pyridine-2-carboxylic acid as a recyclable and efficient catalyst. rsc.org

These green approaches offer significant advantages over traditional synthetic routes, contributing to more sustainable and economical production of pyrazole carboxylic acid analogues.

Table 1: Comparison of Green Synthetic Methods for Pyrazole Analogues

| Green Methodology | Key Advantages | Example Application | Reference(s) |

| Solvent-Free Synthesis | Reduces solvent waste, lowers costs, simplifies workup. | Synthesis of functionalized pyrazoles using tetrabutylammonium bromide. | tandfonline.com |

| Aqueous Medium Synthesis | Uses a non-toxic, non-flammable, and universal solvent. | One-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst. | researchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reaction profiles. | Synthesis of heterocyclic pyrazole derivatives. | nih.gov |

| Ultrasonic Irradiation | Energy efficient, enhanced reaction rates, can be used with green solvents. | Synthesis of pyrano[2,3-c]pyrazole derivatives using a magnetic nanocatalyst. | researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, less waste, time and energy saving. | Synthesis of pyrazolo[3,4-b]quinolinones using a pyridine-2-carboxylic acid catalyst. | rsc.org |

Industrial Scale-Up Considerations and Process Optimization for Pyrazole Carboxylic Acids

The transition from laboratory-scale synthesis to industrial production of pyrazole carboxylic acids presents a unique set of challenges that require careful process optimization. nih.gov Key considerations include reaction kinetics, thermodynamics, solvent selection, purification methods, safety, and cost-effectiveness. nih.govresearchgate.net A robust and scalable process is crucial for meeting the demands of the pharmaceutical and agrochemical industries where these compounds are widely used. researchgate.netontosight.ai

Key Challenges in Industrial Scale-Up:

Reaction Control and Safety: Exothermic reactions, common in the synthesis of heterocyclic compounds, can pose significant safety risks on a large scale. Maintaining precise temperature control is critical to prevent runaway reactions and ensure product consistency.

Solvent and Reagent Handling: The use of large volumes of flammable or toxic organic solvents raises safety and environmental concerns. tandfonline.com Furthermore, the cost and logistics of handling and recycling these solvents can be substantial.

Purification and Impurity Profile: Achieving the high purity required for pharmaceutical applications can be challenging at an industrial scale. Methods like preparative HPLC, while effective in the lab, are often not economically viable for large-scale production. tdcommons.org Controlling the impurity profile is essential for regulatory compliance.

Regioselectivity: Many syntheses of pyrazole carboxylic acids rely on reactions where regioselectivity can be an issue, leading to the formation of unwanted isomers. researchgate.net Ensuring high regioselectivity on a large scale is critical for maximizing the yield of the desired product.

Process Optimization Strategies:

Flow Chemistry: Continuous flow chemistry has emerged as a revolutionary approach to address many of the challenges of scalability and safety. nih.gov By performing reactions in a continuous stream through a reactor, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of hazardous materials at any given time. nih.gov This technology is particularly well-suited for the synthesis of pyrazoles and related scaffolds, enabling safer and more efficient production. nih.gov

Process Analytical Technology (PAT): Implementing PAT involves using real-time analytical tools to monitor and control the manufacturing process. This allows for a deeper understanding of the reaction as it happens, enabling adjustments to be made to maintain consistency and optimize yield, thus preventing batch failures.

Catalyst Optimization: The choice of catalyst is critical for an efficient industrial process. The development of highly active and reusable catalysts, such as the graphene oxide-based solid acid carbocatalysts used for scalable synthesis of carboxylic acids, can significantly improve process efficiency and reduce waste. nih.govrsc.org These catalysts can be easily recovered and reused for multiple cycles without a significant loss in productivity. rsc.org

By carefully addressing these challenges through modern optimization strategies, the industrial production of pyrazole carboxylic acids can be made more efficient, safer, and economically viable.

Table 2: Industrial Scale-Up Challenges and Optimization Strategies for Pyrazole Carboxylic Acids

| Challenge | Description | Optimization Strategy | Reference(s) |

| Safety & Exotherms | Risk of runaway reactions with large batch sizes. | Flow Chemistry: Minimizes reaction volume, provides superior temperature control. | nih.gov |

| Solvent Management | Environmental impact, cost, and safety of using large volumes of organic solvents. | Green Solvents/Solvent-Free Conditions: Use of water or reduced solvent processes. | tandfonline.comtdcommons.org |

| Product Purity | Difficulty in removing impurities and achieving high purity on a large scale. | Process Analytical Technology (PAT): Real-time monitoring to ensure consistent product quality. | - |

| Yield & Efficiency | Low yields and multiple steps increase cost and waste. | Catalyst Optimization & One-Pot Synthesis: Use of reusable, highly active catalysts and combining reaction steps. | nih.govrsc.org |

| Regioselectivity | Formation of undesired isomers reduces the yield of the target compound. | Flow Chemistry & Optimized Reaction Conditions: Precise control over stoichiometry and temperature to favor the desired isomer. | nih.govresearchgate.net |

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 1 Butyl 1h Pyrazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Reactivity Profiles

The pyrazole (B372694) ring is an electron-rich heterocyclic system, which generally favors electrophilic substitution. However, the distribution of electron density and, consequently, the reactivity at each position are significantly influenced by the substituents. researchgate.net

Nucleophilic Character : The pyrazole ring itself is nucleophilic due to its aromatic π-electron system. The C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack (e.g., halogenation, nitration). researchgate.net This is because the two nitrogen atoms deactivate the adjacent C3 and C5 positions. The pyridine-like nitrogen atom (N2) also possesses a lone pair of electrons, contributing to the ring's nucleophilicity and its ability to coordinate with metals. researchgate.net

Electrophilic Character : The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.net The carboxylic acid group is a strong electrophilic site; the carbonyl carbon is readily attacked by nucleophiles, which is the basis for many of its derivatization reactions. libretexts.org

The interplay of these characteristics is summarized in the table below.

| Molecular Position | Reactivity Type | Common Reactions |

| C4 of Pyrazole Ring | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Halogenation) nih.gov |

| N2 of Pyrazole Ring | Nucleophilic | Coordination to Metals, Protonation |

| C3/C5 of Pyrazole Ring | Electrophilic | Nucleophilic Attack (less common) researchgate.net |

| Carbonyl Carbon (COOH) | Electrophilic | Nucleophilic Acyl Substitution (e.g., Esterification, Amidation) libretexts.orgdergipark.org.tr |

| Carbonyl Oxygen (COOH) | Nucleophilic | Electrophilic Attack (e.g., Protonation) libretexts.org |

Oxidation and Reduction Pathways of the Pyrazole Ring and Carboxylic Acid Functionality

The pyrazole ring and the carboxylic acid moiety exhibit distinct behaviors under oxidative and reductive conditions.

Pyrazole Ring : The pyrazole ring is generally stable to oxidation. However, targeted functionalization via electrooxidation is a viable pathway. For instance, electrooxidative C-H halogenation at the C4 position can be achieved. nih.gov This process is valuable for producing halogenated pyrazoles that serve as key intermediates in cross-coupling reactions. nih.gov Direct oxidation of the ring leading to cleavage is a high-energy process and not typically observed under standard laboratory conditions. The N-butyl group is also relatively robust but can be susceptible to oxidation under harsh conditions.

Carboxylic Acid Functionality : The carboxylic acid group is at a high oxidation state and is therefore resistant to further oxidation. Conversely, it can be reduced to the corresponding primary alcohol, 1-butyl-5-(hydroxymethyl)-1H-pyrazole. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of the carboxylic acid provides a route to other functional groups.

Hydrolysis and Carboxylic Acid Activation Mechanisms

Hydrolysis : The synthesis of 1-butyl-1H-pyrazole-5-carboxylic acid can be achieved through the hydrolysis of its corresponding ester derivatives, such as ethyl 1-butyl-1H-pyrazole-5-carboxylate. This reaction, typically a saponification, involves heating the ester with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a polar solvent like ethanol (B145695), followed by acidification. vulcanchem.comnih.govresearchgate.net This ester hydrolysis pathway is a common and high-yielding method for preparing pyrazole-carboxylic acids. vulcanchem.com

Carboxylic Acid Activation : The carboxylic acid group itself is moderately reactive. To enhance its electrophilicity for reactions with weak nucleophiles, it must first be activated. This involves converting the hydroxyl group into a better leaving group. Common activation strategies, documented for analogous pyrazole-3-carboxylic acids, are directly applicable. dergipark.org.trresearchgate.netresearchgate.net The activated intermediate, often an acid chloride, is not isolated but is reacted in situ with the desired nucleophile. dergipark.org.tr

The table below outlines common activation methods.

| Activating Reagent | Activated Intermediate | Subsequent Reaction Products |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Esters, Amides, Pyrazolopyridazinones dergipark.org.tr |

| Oxalyl Chloride ((COCl)₂) | Acid Chloride | Esters, Amides |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Esters, Amides |

These methods facilitate the synthesis of a wide array of derivatives. For example, reacting the activated acid with alcohols yields esters, while reaction with amines produces amides. researchgate.net

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides powerful tools for the functionalization of heterocyclic compounds like pyrazoles. mdpi.com While direct catalytic reactions on this compound are not extensively documented, its derivatives, particularly halogenated versions, are excellent substrates for cross-coupling reactions. nih.gov

If the C4 position is halogenated (e.g., brominated or iodinated), it can participate in various palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling : Reaction with boronic acids to form new C-C bonds.

Heck Coupling : Reaction with alkenes.

Sonogashira Coupling : Reaction with terminal alkynes.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

Copper- and gold-catalyzed reactions are also prevalent in pyrazole chemistry. nih.gov For instance, copper-mediated methods have been developed for trifluoromethylation. nih.gov The pyrazole ring itself, via its N2 nitrogen, can act as a ligand, coordinating to transition metals and potentially influencing catalytic cycles or forming stable metal-organic frameworks (MOFs). acs.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The outcomes of reactions involving pyrazole derivatives can often be steered by kinetic versus thermodynamic control.

Reaction Control : In the synthesis of substituted pyrazoles, reaction conditions such as temperature and solvent polarity can determine the final product distribution. nih.gov For example, a reaction might kinetically favor one isomer or product at a lower temperature, while a different, more stable product is favored thermodynamically at a higher temperature. nih.gov

Tautomerism and Dimerization : While the N1 position of this compound is substituted, precluding the common annular tautomerism seen in NH-pyrazoles, the carboxylic acid group introduces its own equilibrium. In the solid state, carboxylic acids frequently form stable centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net This dimerization is a thermodynamically favorable interaction that influences the compound's physical properties, such as its melting point and solubility. vulcanchem.com The stability of this hydrogen-bonded dimer can also affect the kinetics of reactions that require the disruption of this structure. Computational studies on similar pyrazoles help in understanding the relative energies of different conformations and tautomers, providing insight into the thermodynamic favorability of certain structures. nih.gov

Sophisticated Structural Elucidation and Characterization Techniques Applied to 1 Butyl 1h Pyrazole 5 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-butyl-1H-pyrazole-5-carboxylic acid, providing unambiguous evidence of its atomic connectivity and molecular structure in solution and the solid state.

One-dimensional NMR spectra offer a direct view of the chemical environments of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint of the molecule. The acidic proton of the carboxylic acid group is characteristically found far downfield, typically in the 10-13 ppm region, often as a broad singlet due to hydrogen bonding. princeton.eduucl.ac.uklibretexts.org The protons on the pyrazole (B372694) ring appear as distinct doublets in the aromatic region. The butyl group protons present a clear pattern of signals in the upfield region, corresponding to the CH₂, CH₂, CH₂, and CH₃ groups, with chemical shifts and multiplicities dictated by their proximity to the pyrazole ring and spin-spin coupling with adjacent protons. openstax.org

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm range. princeton.edulibretexts.org The pyrazole ring carbons (C3, C4, and C5) have characteristic shifts that are sensitive to the substituent pattern. cdnsciencepub.comnih.gov The four distinct carbons of the butyl chain appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy : ¹⁵N NMR is a powerful, albeit less common, tool for probing the electronic structure of the pyrazole ring. researchgate.net It can distinguish between the two nitrogen atoms: the pyrrole-type nitrogen (N1), which is bonded to the butyl group, and the pyridine-type nitrogen (N2). The chemical shifts of these nitrogens are highly sensitive to their bonding environment and intermolecular interactions, such as hydrogen bonding. This technique is particularly valuable in studies of tautomerism in related NH-pyrazole systems. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H (Carboxyl) | ~12.0 | s (broad) | C (Carbonyl) | ~165.0 |

| H3 (Pyrazole) | ~7.7 | d | C5 (Pyrazole) | ~140.0 |

| H4 (Pyrazole) | ~6.8 | d | C3 (Pyrazole) | ~142.0 |

| N-CH₂ (Butyl) | ~4.4 | t | C4 (Pyrazole) | ~112.0 |

| CH₂ (Butyl) | ~1.8 | sextet | N-CH₂ (Butyl) | ~51.0 |

| CH₂ (Butyl) | ~1.3 | sextet | CH₂ (Butyl) | ~32.0 |

| CH₃ (Butyl) | ~0.9 | t | CH₂ (Butyl) | ~20.0 |

| CH₃ (Butyl) | ~13.5 |

2D NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, COSY would show correlations between H3 and H4 on the pyrazole ring and, crucially, trace the connectivity through the entire butyl chain, from the N-CH₂ protons to the terminal CH₃ group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing conformational information. A key expected correlation would be between the N-CH₂ protons of the butyl group and the H4 proton of the pyrazole ring, confirming the substituent's position at N1.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal (e.g., pairing the pyrazole H3 and H4 signals with their respective C3 and C4 carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two or three bonds. princeton.edusdsu.edu Key correlations would include the link from the N-CH₂ protons of the butyl group to the C5 and N1-adjacent C4 carbons of the pyrazole ring, definitively connecting the alkyl chain to the heterocycle. Another crucial correlation would be from the pyrazole H4 proton to the C5 and carbonyl carbons, confirming the position of the carboxylic acid group.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H3 (Pyrazole) | H4 (Pyrazole) | Confirms adjacent protons on the pyrazole ring. |

| COSY | N-CH₂ | -CH₂- | Confirms connectivity within the butyl chain. |

| NOESY | N-CH₂ (Butyl) | H4 (Pyrazole) | Confirms spatial proximity, supporting N1 substitution. |

| HSQC | H3, H4, Butyl Protons | C3, C4, Butyl Carbons | Assigns all protonated carbons. |

| HMBC | N-CH₂ (Butyl) | C5, C4 (Pyrazole) | Unambiguously connects the butyl group to the N1 position. |

| HMBC | H4 (Pyrazole) | C=O (Carboxyl), C5, C3 | Confirms connectivity around the pyrazole ring and to the carboxyl group. |

While solution-state NMR provides data on rapidly tumbling molecules, solid-state NMR using techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) offers insight into the structure and dynamics within a crystal lattice. researchgate.netbohrium.com For pyrazole derivatives, this is particularly useful for studying tautomerism. nih.gov Although this compound is N-substituted and thus not subject to annular tautomerism itself, CP/MAS studies on related NH-pyrazoles show that distinct signals for C3 and C5 are observed in the solid state when a single tautomer is present, whereas these signals may be averaged in solution if proton exchange is fast. cdnsciencepub.comnih.gov This methodology demonstrates the power of solid-state NMR to "freeze out" dynamic processes, providing a static picture of the molecular structure that is directly comparable to X-ray diffraction data. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Structure Determination and Crystal Packing

X-ray crystallography provides the most definitive structural information by mapping electron density to yield a precise three-dimensional model of the molecule in the solid state.

The crystal packing of molecules is governed by a network of non-covalent interactions. For pyrazole carboxylic acids, the most significant of these is hydrogen bonding. cambridge.orgnih.gov The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). nih.gov This functionality typically leads to the formation of robust, centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. cambridge.orgcambridge.org Further intermolecular contacts, such as weaker C-H···O or C-H···N interactions, link these primary dimers into a larger three-dimensional supramolecular architecture. cambridge.orgnih.gov The pyridine-type nitrogen (N2) of the pyrazole ring also serves as a potential hydrogen bond acceptor site, further influencing the crystal packing. cambridge.orgnih.gov

Table 3: Common Hydrogen Bond Geometries in Pyrazole Carboxylic Acid Crystal Structures

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Significance |

|---|---|---|---|---|

| O-H (Carboxyl) | O=C (Carboxyl) | Strong Hydrogen Bond | 2.6 - 2.8 | Forms primary dimeric synthons. cambridge.org |

| C-H (Aromatic/Alkyl) | O=C (Carboxyl) | Weak Hydrogen Bond | 3.0 - 3.5 | Stabilizes the 3D packing arrangement. |

| C-H (Aromatic/Alkyl) | N (Pyrazole) | Weak Hydrogen Bond | 3.1 - 3.6 | Directs the orientation of adjacent molecules. cambridge.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of this compound, providing a highly accurate mass measurement that confirms its elemental composition. The exact mass of the molecular ion is a critical piece of data for verifying the identity of the synthesized compound. For this compound (C8H12N2O2), the theoretical monoisotopic mass is 168.089877630 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

In addition to precise mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure. While a detailed experimental fragmentation pattern for this specific molecule is not widely published, a theoretical pattern can be deduced based on the known fragmentation behavior of carboxylic acids and N-alkylated pyrazoles. libretexts.org

Table 1: Predicted HRMS Data and Plausible Fragmentations for this compound

| Ion/Fragment | Formula | Calculated m/z | Description of Fragmentation |

| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 169.09715 | Protonated molecular ion |

| [M-OH]⁺ | C₈H₁₁N₂O⁺ | 151.08659 | Loss of the hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | C₇H₁₁N₂⁺ | 123.09167 | Loss of the carboxylic acid group |

| [M-C₄H₉]⁺ | C₄H₃N₂O₂⁺ | 111.01380 | Loss of the butyl radical via cleavage of the N-butyl bond |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.06988 | Butyl cation |

Note: The m/z values are calculated for the most abundant isotopes and represent plausible fragment ions that could be observed in an HRMS experiment.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying the key functional groups in this molecule. The most prominent and diagnostic absorption for a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, often leading to the formation of dimers. spectroscopyonline.com Another key absorption is the sharp and intense C=O stretching band of the carboxyl group, which is expected between 1760 and 1710 cm⁻¹. libretexts.org The exact position can be influenced by hydrogen bonding. libretexts.org

The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations, typically in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations within the ring also contribute to this region. The butyl group will be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and its bending (scissoring and rocking) vibrations at lower wavenumbers.

Raman Spectroscopy , which is sensitive to non-polar bonds and molecular symmetry, provides complementary information. While less commonly reported for this specific compound, Raman spectroscopy would be particularly useful for observing the C=C and C=N vibrations of the pyrazole ring and the C-C backbone vibrations of the butyl chain, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | IR |

| Alkyl C-H | C-H stretch | 2960 - 2850 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1760 - 1710 (strong) | IR, Raman |

| Pyrazole Ring | C=N, C=C stretch | 1600 - 1400 | IR, Raman |

| Alkyl C-H | C-H bend | 1470 - 1370 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | IR |

| Carboxylic Acid | O-H bend (out-of-plane) | 960 - 900 (broad) | IR |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

The combined application of these sophisticated analytical techniques provides a comprehensive and unambiguous structural characterization of this compound, confirming its molecular formula, identifying its key functional groups, and offering insights into its structural arrangement.

Computational Chemistry and Theoretical Investigations of 1 Butyl 1h Pyrazole 5 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. eurasianjournals.comnih.govresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For pyrazole (B372694) carboxylic acid derivatives, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G**, are employed to optimize the molecular geometry to its lowest energy state. researchgate.netnih.govnih.gov These calculations provide a foundational understanding of the molecule's stability and electronic distribution. nih.govjcsp.org.pk

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netderpharmachemica.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. jcsp.org.pk In studies of analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO gap was calculated to be approximately 4.458 eV, indicating high electronic stability. researchgate.netnih.gov For 1-butyl-1H-pyrazole-5-carboxylic acid, FMO analysis would reveal how the butyl and carboxylic acid groups influence the electron distribution on the pyrazole ring, identifying the most probable sites for nucleophilic and electrophilic attack. acs.org

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 | Indicates chemical reactivity and kinetic stability. researchgate.net |

Note: The values in the table are illustrative, based on typical results for similar pyrazole derivatives, to demonstrate the type of data generated from FMO analysis.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.netnih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies for pyrazole derivatives have shown good agreement with experimental data. nih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govcomporgchem.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. Comparing the predicted spectrum with the experimental one helps in the precise assignment of signals to specific atoms within the molecule. For complex molecules, this computational approach is invaluable for structural elucidation. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. nih.gov The calculated frequencies correspond to specific vibrational modes, such as O-H stretching in the carboxylic acid group, C-H stretching in the butyl chain and pyrazole ring, and C=O stretching. nih.govrdd.edu.iq While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement, aiding in the interpretation of the experimental IR spectrum. nih.gov For pyrazole carboxylic acids, DFT can confirm the presence of characteristic vibrational bands and analyze how factors like hydrogen bonding affect their position. nih.gov

| Spectroscopic Parameter | Illustrative Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 12.0 - 13.0 | Carboxylic Acid (-COOH) Proton |

| ¹³C NMR Chemical Shift (ppm) | 165 - 175 | Carboxylic Acid (-COOH) Carbon |

| IR Frequency (cm⁻¹) | ~1720 | Carbonyl (C=O) Stretch |

| IR Frequency (cm⁻¹) | ~3000 | Carboxylic Acid (O-H) Stretch |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups in similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.comnih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The butyl chain can adopt numerous conformations, and MD simulations can identify the most stable (lowest energy) arrangements and the energy barriers between them.

Furthermore, MD simulations provide critical insights into intermolecular interactions. Pyrazole carboxylic acids can form strong intermolecular hydrogen bonds between the carboxylic acid groups, leading to the formation of dimers. nih.gov MD simulations can model these interactions in different environments (e.g., in a solvent or in the solid state), revealing the stability and dynamics of such dimers. These simulations are also used to understand how the molecule interacts with other molecules, such as solvents or biological targets, which is fundamental in fields like drug design and materials science. nih.govresearchgate.netbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govshd-pub.org.rs For derivatives of this compound, QSAR studies would be instrumental in designing new compounds with enhanced properties (e.g., higher potency as a drug candidate). nih.govingentaconnect.com

The process involves creating a dataset of derivatives where the butyl chain or other parts of the molecule are systematically modified. For each derivative, a set of molecular descriptors (numerical values that encode chemical information about properties like size, shape, and electronic features) is calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the measured biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates. nih.govdoaj.org

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. nih.govresearchgate.net For this compound, this includes investigating its synthesis and potential degradation pathways. Common synthetic routes to pyrazoles involve cyclocondensation reactions, for example, between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.govmdpi.com

Using methods like DFT, researchers can map the entire reaction pathway from reactants to products. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy, known as the activation energy. A lower activation energy implies a faster reaction. These in silico studies can help optimize reaction conditions (e.g., temperature, catalyst) and predict the feasibility of different synthetic routes, saving time and resources in the laboratory. mdpi.com

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. mdpi.com It is measured using ion mobility-mass spectrometry (IM-MS). The CCS value provides an additional dimension of information beyond mass and retention time, which significantly increases confidence in the identification of unknown compounds in complex mixtures. mdpi.com

Coordination Chemistry and Advanced Material Applications of 1 Butyl 1h Pyrazole 5 Carboxylic Acid

1-Butyl-1H-pyrazole-5-carboxylic Acid as a Ligand Precursor in Metal Complex Synthesis

This compound serves as an excellent ligand precursor for the synthesis of a wide array of metal complexes. The presence of multiple coordination sites—the two nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group—allows for diverse binding interactions with various metal centers. The N-butyl group, while not directly involved in coordination, plays a crucial role in modulating the steric and electronic properties of the ligand, influencing the solubility of the resulting complexes and the dimensionality of polymeric structures.

The synthesis of coordination polymers and discrete metal complexes often involves the reaction of the pyrazole ligand with metal salts in suitable solvents, sometimes under solvothermal conditions. acs.org The specific outcome of these reactions is governed by factors such as the metal-to-ligand ratio, the nature of the metal ion, the pH of the medium, and the presence of ancillary ligands. researchgate.netresearchgate.net

Chelation Properties and Coordination Modes with Transition Metals

The chelation of this compound with transition metals is facilitated by the proximate arrangement of the pyrazole N2 nitrogen and the carboxylate oxygen atom, which can form a stable five-membered chelate ring. Upon deprotonation, the carboxylate group offers a strong coordination site, while the pyrazole ring provides additional binding through its pyridine-like nitrogen atom (N2). The pyrazole N1-H, if deprotonated to form a pyrazolate, can also participate in bridging multiple metal centers, a common feature in the construction of polynuclear complexes and coordination polymers. researchgate.net

The coordination versatility is a hallmark of pyrazole-carboxylate ligands. mdpi.com Depending on the reaction conditions and the specific metal ion, several coordination modes can be observed. These modes are critical in dictating the final architecture of the resulting metal-organic assembly. While specific studies on this compound are limited, the behavior of analogous pyrazole-based ligands provides significant insight into its potential coordination chemistry. researchgate.netresearchgate.net

Table 1: Potential Coordination Modes of Pyrazole Carboxylic Acid Ligands with Transition Metals

| Coordination Mode | Description | Bridging Capability |

|---|---|---|

| Monodentate | Coordination through one carboxylate oxygen or the N2 atom of the pyrazole ring. | Low |

| Bidentate Chelating | Coordination via the N2 atom and one oxygen of the carboxylate group to the same metal center. | Low |

| Bidentate Bridging | The carboxylate group bridges two metal centers in a syn-syn, syn-anti, or anti-anti fashion. | High |

| Tridentate Chelating/Bridging | The ligand coordinates to one metal via a bidentate chelate and to an adjacent metal through the other carboxylate oxygen or N1 atom. | High |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrazole carboxylic acids are highly valued as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) due to their rigidity, stability, and versatile binding capabilities. researchgate.netaminer.org These materials are crystalline porous solids built from metal ions or clusters connected by organic ligands. The choice of the organic linker is crucial for tuning the pore size, dimensionality, and functional properties of the resulting framework. researchgate.netrsc.org

The use of a ligand like this compound can lead to the formation of diverse network topologies, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.org The butyl group can influence the packing of these structures, potentially creating channels or pores and affecting the framework's affinity for guest molecules. The synthesis of such materials typically involves solvothermal methods, where the components are heated in a sealed vessel, allowing for the slow growth of high-quality crystals. mdpi.com Characterization is performed using techniques such as single-crystal X-ray diffraction to determine the structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess thermal stability.

Catalytic Applications of Metal Complexes Derived from Pyrazole Carboxylic Acid Derivatives

Metal complexes derived from pyrazole-based ligands have demonstrated significant potential in catalysis. nih.gov The pyrazole framework can stabilize various oxidation states of the metal center and provide a specific geometric environment that can facilitate catalytic transformations. While catalytic studies specifically employing complexes of this compound are not widely reported, the broader family of pyrazole-derived metal complexes is known to be active in several important reactions.

For instance, cobalt and copper complexes with pyrazole-containing ligands have been investigated for oxidation and reduction reactions. rsc.org Robust frameworks like MOFs built from pyrazolate linkers can serve as heterogeneous catalysts, offering advantages such as easy separation and reusability. acs.org The functional groups on the pyrazole ligand can be tailored to enhance catalytic activity and selectivity.

Table 2: Examples of Catalytic Activities of Related Pyrazole-Derived Metal Complexes

| Metal Complex Type | Reaction Catalyzed | Significance |

|---|---|---|

| Ruthenium-Pyrazole Pincer Complexes | Dehydrogenation of Formic Acid | Potential for hydrogen storage and release. nih.gov |

| Cobalt-Pyrazole Coordination Polymer | Oxygen Evolution Reaction (OER) | Important for water splitting and renewable energy technologies. rsc.org |

| Copper-Pyrazolate MOF | Dehydrogenative C-O Cross-Coupling | A robust heterogeneous catalyst for forming important chemical bonds. acs.org |

| Zirconium-Pyrazole MOFs | Mannich Catalytic Reaction | Useful in the synthesis of complex organic molecules. researchgate.net |

Supramolecular Assembly and Hydrogen-Bonded Architectures

In the absence of metal ions, this compound can self-assemble into intricate supramolecular architectures through hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the pyrazole ring provides an additional donor (N-H) and acceptor (N).

A primary and highly predictable hydrogen-bonding motif involves the formation of a centrosymmetric dimer through strong O-H···O interactions between the carboxylic acid groups of two molecules. This is a common feature in the crystal structures of carboxylic acids. For example, the crystal structure of a related compound, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, clearly shows the formation of such intermolecular O-H···O hydrogen bonds, which generate these dimeric structures. nih.gov

Beyond this primary interaction, the N-H group of the pyrazole ring can form N-H···N or N-H···O hydrogen bonds, linking the dimers into chains or sheets. mdpi.com These non-covalent interactions are fundamental in crystal engineering, dictating the packing of molecules in the solid state. The interplay of these hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net

Polymer Science and Composite Material Development Utilizing Pyrazole Moieties

The pyrazole moiety is a valuable functional group in polymer and materials science due to its thermal stability, coordination ability, and hydrogen-bonding capacity. mdpi.com Pyrazole derivatives can be incorporated into polymer backbones or used as functional additives to create advanced materials with tailored properties.

A notable application is the development of composite materials for environmental remediation. For instance, a composite material has been synthesized by combining phenol-formaldehyde resin with pyrazole (PF-PYZ). nih.gov In this material, the pyrazole units are positioned on the surface of the polymer, making their nitrogen atoms readily available for chelating metal ions. This PF-PYZ composite has shown high efficiency in removing hexavalent chromium (Cr(VI)) from aqueous solutions, with a removal efficiency of 96% achieved in 60 minutes. nih.gov This demonstrates the potential of utilizing pyrazole-functionalized materials as effective adsorbents for heavy metal pollutants. The incorporation of pyrazole moieties into polymer structures can thus impart specific functionalities, leading to the development of novel materials for catalysis, sensing, and separation technologies.

Mechanistic Biological Activity and Target Interaction Studies of 1 Butyl 1h Pyrazole 5 Carboxylic Acid Derivatives in Vitro and in Silico Focus

Antiproliferative and Cytotoxic Mechanisms in Cell Lines (In Vitro)

Derivatives of pyrazole (B372694) have demonstrated significant potential as anticancer agents by interacting with various cellular targets and inducing multiple mechanisms of cell death. nih.gov

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest, which prevents cancer cells from proliferating. nih.govmdpi.com

Studies have shown that certain pyrazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS). nih.govwaocp.org An excess of ROS can lead to oxidative damage of vital cellular components like proteins, lipids, and DNA, ultimately activating apoptotic pathways. nih.gov For instance, one study identified a pyrazole derivative, compound 3f , that provoked apoptosis in MDA-MB-468 triple-negative breast cancer cells by elevating ROS levels and increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org Other pyrazole derivatives have been shown to induce apoptosis by causing DNA fragmentation. nih.govmdpi.com

In addition to apoptosis, pyrazole derivatives are known to halt the progression of the cell cycle in various phases. Different derivatives have been observed to cause cell cycle arrest at the G1, S, or G2/M phases, effectively stopping cell division. nih.govnih.govmdpi.com For example, compound 3f was found to arrest the cell cycle in the S phase in MDA-MB-468 cells. nih.gov Another novel pyrazole derivative, PTA-1 , arrested MDA-MB-231 breast cancer cells in the S and G2/M phases. mdpi.comresearchgate.net This arrest is often linked to the inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs). rsc.org Some pyrazole compounds function by inhibiting tubulin polymerization, which disrupts microtubule organization and leads to G2/M phase arrest and apoptosis. nih.govmdpi.com

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Mechanism | Source |

|---|---|---|---|---|

| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) / 6.45 (48h) | S Phase Arrest, Apoptosis via ROS/Caspase-3 | nih.govwaocp.org |

| PTA-1 | MDA-MB-231 (Breast) | 0.30 | S and G2/M Phase Arrest, Apoptosis, Tubulin Inhibition | mdpi.comresearchgate.net |

| Compound 8l | MDA-MB-231 (Breast) | 2.41 | Apoptosis Induction | nih.gov |

| Compound 8l | MCF-7 (Breast) | 2.23 | Apoptosis Induction | nih.gov |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | nih.gov |

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have investigated the selective cytotoxicity of pyrazole derivatives. nih.govsrrjournals.com

For example, the pyrazole derivative PTA-1 was found to be cytotoxic at low micromolar concentrations across 17 human cancer cell lines while showing significantly less toxicity to non-cancerous human cells, resulting in a favorable selective cytotoxicity index (SCI). mdpi.com Similarly, another compound showed potent and selective cytotoxic effects, inducing cell death in a panel of 17 human cancer cell lines at concentrations ranging from 0.19 µM to 2.99 µM, while being noticeably less potent toward non-cancerous cells. mdpi.com Research on other pyrazole-linked hybrids demonstrated significant cytotoxicity against various cancer cells with IC₅₀ values between 4.63–5.54 µM, while not significantly affecting the growth of normal HEK293 cells. nih.gov This selectivity suggests that these compounds may target pathways that are specifically dysregulated in cancer cells, offering a potential for more targeted and less toxic cancer therapies. srrjournals.comresearchgate.net

Antimicrobial Action Mechanisms (In Vitro)

The pyrazole scaffold is a versatile pharmacophore that has been incorporated into various agents with a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net

Pyrazole carboxylic acid and carboxamide derivatives have shown significant potential as both antibacterial and antifungal agents. nih.govnih.govnih.gov

Antibacterial Mechanisms: The precise mechanisms of antibacterial action for many pyrazole derivatives are still under investigation, but some studies point towards the inhibition of essential bacterial enzymes. Molecular docking studies suggest that some pyrazole compounds may act as inhibitors of bacterial topoisomerase IV, an enzyme crucial for DNA replication, thereby preventing bacterial growth. ekb.eg

Antifungal Mechanisms: The antifungal mode of action for pyrazole carboxamides is better characterized, with many derivatives functioning as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgacs.org Succinate dehydrogenase (also known as complex II) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, these compounds disrupt fungal respiration and energy production, leading to cell death. nih.govresearchgate.net For example, compound SCU2028 was shown to inhibit the respiratory chain by affecting the TCA cycle and oxidative phosphorylation pathways, with complex II being a primary target. nih.gov Other mechanistic studies, using electron microscopy, have revealed that certain pyrazole carboxamides can cause physical damage to the fungus, destroying cell walls or membranes and causing the leakage of cellular contents. nih.govresearchgate.net

| Compound | Target Organism | Activity (EC50 or IC50) | Mechanism | Source |

|---|---|---|---|---|

| SCU2028 | Rhizoctonia solani (Fungus) | 0.022 mg/L | Succinate Dehydrogenase (Complex II) Inhibition | nih.gov |

| Compound 7ai | Rhizoctonia solani (Fungus) | 0.37 µg/mL | Mycelium Growth Inhibition | nih.gov |

| Compound E1 | Rhizoctonia solani (Fungus) | 1.1 µg/mL | Succinate Dehydrogenase (SDH) Inhibition | acs.org |

| Compound 11 | Chikungunya Virus | 14.15 µM | nsP2 Protease Inhibition (Predicted) | eurekaselect.com |

| Compound 9o | M. tuberculosis H37Rv | 12.5 µg/mL (MIC) | Not specified | acs.org |

| Compound IIIb | Leishmania donovani | 0.0112 µg/mL | Not specified | researchgate.net |

Antiviral Mechanisms: Pyrazole derivatives have been identified as potent antiviral agents against a range of viruses. nih.govresearchgate.netresearchgate.net Recent studies on hydroxyquinoline-pyrazole hybrids against coronaviruses (including SARS-CoV-2, MERS-CoV, and HCoV-229E) have elucidated a multifaceted mechanism of action. These compounds were shown to inhibit viral propagation by interfering with multiple stages of the viral life cycle, including preventing the virus from attaching to host cells (adsorption inhibition), directly inactivating viral particles (virucidal effect), and blocking viral replication within the host cell. nih.gov Other research has identified pyrazole derivatives that inhibit specific viral enzymes, such as the nsP2 protease of the Chikungunya virus. eurekaselect.com

Antitubercular Mechanisms: The pyrazole nucleus is a promising scaffold for the development of new drugs against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. acs.orgresearchgate.netnih.gov The mechanisms of action are varied. Some pyrazole derivatives are thought to work by inhibiting the synthesis of the mycobacterial cell wall. researchgate.net Another novel mechanism involves the inhibition of the enzyme UDP-galactopyranose mutase (UGM), which is essential for the formation of the mycobacterial cell wall. mdpi.com A pyrazole derivative known as NSC 18725 was found to inhibit the growth of intracellular Mtb by inducing autophagy in the host macrophages, a cellular process that degrades and recycles cellular components, which can also eliminate intracellular pathogens. nih.gov

Leishmaniasis is a parasitic disease for which new treatments are needed, and pyrazole derivatives have emerged as promising candidates. researchgate.netresearchgate.net The antiparasitic action of these compounds often involves targeting pathways unique to the Leishmania parasite.

One proposed mechanism is the inhibition of the Fe-superoxide dismutase (Fe-SOD) enzyme in Leishmania infantum and Leishmania braziliensis. cambridge.org This enzyme is crucial for protecting the parasite from oxidative stress. In vitro studies have shown that pyrazole-containing compounds that inhibit this enzyme are highly leishmanicidal and induce extensive damage to the parasite's cells. cambridge.org Other studies have evaluated pyrazole derivatives against Leishmania major and Leishmania donovani, demonstrating potent activity, although the specific mechanisms were not fully elucidated in all cases. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of 1-butyl-1H-pyrazole-5-carboxylic acid derivatives. These studies systematically alter the chemical structure of a lead compound and evaluate the resulting changes in biological activity, providing a map of the chemical features required for effective target interaction.

The pyrazole core itself offers several positions (N1, C3, C4, and C5) where modifications can be made to tune the compound's properties.

N1-Position Substitution: The substituent at the N1 position of the pyrazole ring, where the butyl group is located in the parent compound, plays a critical role in determining activity. In fungicidal pyrazole carboxanilides, the presence and position of alkyl groups (like methyl) on the nitrogen and carbon atoms of the pyrazole ring significantly influence efficacy against pathogens such as Rhizoctonia solani. oup.com For some enzyme inhibitors, a bulkier substituent at N1 can enhance potency by occupying a hydrophobic pocket in the target's active site. researchgate.net

C5-Position Modification: The carboxylic acid group at the C5 position is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in a biological target. Converting this acid to an ester or an amide (carboxamide) is a common strategy that can drastically alter activity. For example, in the development of fungicidal pyrazole carboxanilides, the anilide moiety (a type of carboxamide) is crucial for activity. oup.com The nature of the amine used to form the amide can also be varied to probe different regions of the binding site.

C3-Position Substitution: The group at the C3 position often points towards a different region of the binding pocket than the N1 substituent. SAR studies have shown that modifying this position can impact both potency and selectivity. For instance, in fungicidal pyrazoles, a methyl group ortho to the carboxanilide function is considered an essential element for high activity. oup.com In other contexts, introducing aryl or heteroaryl rings at this position can lead to beneficial π-π stacking interactions with the target protein.

The combination of modifications at these different positions allows for the development of highly potent and selective compounds. For example, studies on 5-aminopyrazole derivatives have shown that the specific arrangement of substituents is key to achieving potent inhibition of targets like p38α MAP kinase for treating inflammatory disorders. scirp.org Similarly, for antifungal pyrazole carboxylic acid derivatives, the positions of electronegative atoms (like fluorine or oxygen) in the substituents and their associated partial charges are crucial in determining the strength of the antifungal activity against C. albicans. nih.gov

| Position on Pyrazole Ring | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | Varying alkyl or aryl groups | Influences binding to hydrophobic pockets; critical for potency. | oup.comresearchgate.net |

| C3 | Introduction of methyl, aryl, or heteroaryl groups | Can provide key interactions (e.g., ortho-methyl for fungicidal activity) and π-π stacking. | oup.com |

| C4 | Addition of electron-donating/withdrawing groups | Fine-tunes electronic properties and conformation. | researchgate.net |

| C5 (Carboxylic Acid) | Conversion to esters or amides (carboxamides) | Crucial for target interaction; the nature of the amide substituent can significantly alter potency. | nih.govoup.com |

Future Research Trajectories and Interdisciplinary Outlooks for 1 Butyl 1h Pyrazole 5 Carboxylic Acid

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

Future synthetic research will likely focus on developing more efficient, sustainable, and cost-effective routes to 1-butyl-1H-pyrazole-5-carboxylic acid and its analogs. Current multistep syntheses can be improved by embracing principles of green chemistry to enhance atom economy and reduce waste.

Key research avenues include:

One-Pot and Multicomponent Reactions (MCRs) : Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency. rsc.orgresearchgate.net MCRs, where three or more reactants combine in a single step to form the product, are particularly attractive for building the functionalized pyrazole (B372694) core with high atom economy. researchgate.net

Green Chemistry Approaches : The use of environmentally benign solvents (like water), microwave-assisted synthesis, and grinding techniques can reduce reaction times and energy consumption. researchgate.net Exploring these methods for the synthesis of pyrazole derivatives is a key future trajectory. researchgate.net

Flow Chemistry : Continuous flow processes offer advantages in safety, scalability, and control over reaction parameters. Developing a flow synthesis for this compound could enable more efficient and safer large-scale production.

Catalytic C-H Activation : Direct functionalization of the pyrazole C-H bonds offers a more atom-economical route to derivatives, avoiding the need for pre-functionalized starting materials. Future work could explore catalytic systems for the direct carboxylation or butylation of a pyrazole scaffold.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Key Advantages | Future Research Focus for this compound | Potential Impact |

|---|---|---|---|

| Classical Cyclocondensation | Well-established, versatile | Optimization for milder conditions, reduced byproducts | Improved yields and purity |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, step efficiency researchgate.net | Design of a novel MCR to directly assemble the target molecule | Significant reduction in synthesis steps and waste |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields researchgate.net | Application to key cyclization or functionalization steps | Faster, more energy-efficient production |

| Flow Chemistry | Enhanced safety, scalability, precise control | Development of a continuous flow process from basic precursors | Facilitates large-scale, automated manufacturing |

Exploration of Advanced Catalytic Systems for Pyrazole Carboxylic Acid Transformations

The carboxylic acid group and the pyrazole ring are both amenable to a wide range of catalytic transformations, opening up avenues for creating diverse molecular architectures. Future research will benefit from exploring novel catalytic systems to functionalize this compound.

Promising catalytic strategies include:

Metallaphotoredox Catalysis : This powerful strategy merges photoredox catalysis with transition-metal catalysis, enabling transformations that are difficult to achieve by other means. mdpi.com It could be applied to the decarboxylative coupling of this compound to introduce new alkyl or aryl groups at the 5-position. mdpi.com

Protic Pyrazole Complexes : The N-H proton of the pyrazole ring can participate in catalysis. Complexes where the pyrazole ligand is not just a spectator but an active participant in bond activation (metal-ligand cooperation) could be developed for unique transformations. researchgate.net

Directed Carboxylation/Functionalization : Using the pyrazole ring as a directing group, catalysts (e.g., rhodium-based) could enable the regioselective carboxylation or functionalization of other parts of a larger molecule containing this scaffold. bldpharm.com

Vanadium Catalysis : Vanadium catalysts have shown efficiency in the oxidation of pyrazole aldehydes to carboxylic acids. dtu.dk Exploring their utility for other transformations of pyrazole carboxylic acids, such as oxidative couplings, represents a potential research direction.

Rational Design of Derivatives for Highly Specific Molecular Target Modulation

The pyrazole core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. vulcanchem.com The combination of a flexible butyl chain for hydrophobic interactions and a carboxylic acid group for hydrogen bonding makes this compound an excellent starting point for rational drug design.

Future work in this area will involve:

Structure-Based Drug Design : Using high-resolution crystal structures of biological targets (e.g., enzymes, receptors), derivatives of this compound can be rationally designed to fit precisely into binding pockets. This approach has been successfully used to develop pyrazole-based inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B) and cyclin-dependent kinase 8 (CDK8). rsc.orgresearchgate.net

Fragment-Based Screening and Elaboration : The core molecule can be used as a fragment to screen against a variety of biological targets. Hits can then be elaborated by modifying the butyl chain or converting the carboxylic acid to amides, esters, or other functional groups to optimize binding affinity and selectivity.

Modulation of Specific Disease Pathways : Research can focus on designing derivatives that target key proteins in specific diseases. For instance, pyrazole derivatives have been investigated as anticancer agents by targeting pathways involving tubulin polymerization or Aurora kinases. digitellinc.comacs.org The design of novel analogs could target other cancer-related proteins or pathways implicated in inflammatory or neurodegenerative diseases. vulcanchem.com

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deeper understanding of how this compound and its derivatives are formed and how they interact with biological systems requires advanced analytical techniques. Future research should integrate these methods for real-time analysis.

Key techniques and their applications include:

In-situ Spectroscopy : Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time. tandfonline.com This allows for the identification of transient intermediates and the elucidation of reaction mechanisms, leading to more efficient process optimization. tandfonline.com

Advanced Mass Spectrometry : Tandem mass spectrometry can be used to probe the structure and fragmentation of the molecule and its derivatives, aiding in the identification of metabolites and reaction byproducts. tandfonline.com

Spectroscopic Imaging : Techniques such as Fourier Transform Infrared (FTIR) spectro-microtomography and Raman imaging could be used to visualize the distribution of the compound or its derivatives within materials or biological samples (e.g., cells or tissues) without the need for labeling. This could provide invaluable information on drug localization and target engagement.

Correlative Microscopy : Combining spectroscopic imaging with other microscopy techniques, such as fluorescence or electron microscopy, can provide a multi-modal view of the compound's behavior at a cellular or subcellular level.

Synergistic Applications in Nanotechnology and Advanced Functional Materials

The bifunctional nature of this compound, with both a coordinating pyrazole ring and a carboxylic acid group, makes it an ideal building block (linker) for creating advanced functional materials.

Future interdisciplinary research will focus on: